molecular formula C14H17FN6O2 B11254327 N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11254327
M. Wt: 320.32 g/mol
InChI Key: PJXQQCVONVSTSQ-UHFFFAOYSA-N
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Description

N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylpropyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The fluorophenyl and methylpropyl groups are then introduced through substitution reactions. Common reagents used in these reactions include halogenated precursors and organometallic reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl and nitropyrimidine derivatives, such as:

  • N4-(2-CHLOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
  • N4-(2-BROMOPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Uniqueness

N4-(2-FLUOROPHENYL)-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity

Properties

Molecular Formula

C14H17FN6O2

Molecular Weight

320.32 g/mol

IUPAC Name

4-N-(2-fluorophenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H17FN6O2/c1-8(2)7-17-14-19-12(16)11(21(22)23)13(20-14)18-10-6-4-3-5-9(10)15/h3-6,8H,7H2,1-2H3,(H4,16,17,18,19,20)

InChI Key

PJXQQCVONVSTSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)[N+](=O)[O-])N

Origin of Product

United States

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